- Chromenone and quinolinone derivatives as potent antioxidant agentsMedicinal Chemistry Research, 2014, 23(11), 4907-4914,
Cas no 90-33-5 (4-Methylumbelliferone)
Hydroxymethylcoumarin is a white to nearly white crystalline powder; Odorless and tasteless< Br>
4-Methylumbelliferone structure
4-Methylumbelliferone Properties
Names and Identifiers
-
- 7-Hydroxy-4-methylcoumarin
- 7-Hydroxy-4-methylcoumarin~Hymecromone~4-MU
- Hymecromone
- 4-Methylumbelliferone
- Coumarin 4
- 4-Methyl-7-hydroxycoumarin
- 4-MU
- 7-hydroxy-4-methyl-2,h-1-benzo-pyran-2-one
- 7-hydroxy-4-methyl-2-oxo-3-chromene
- 7-hydroxy-4-methylbenzpyrone
- bilcolic
- bilicante
- beta-methylumbelliferone
- cantabilin
- eurogae
- imechromone
- medilla
- Hymecromone(7-Hydroxy-4-methylcoumarin)
- 2H-1-Benzopyran-2-one,7-hydroxy-4-methyl-
- 4-Methylumbelliferon
- 7-Hydroxy-4-methyl-1.2-benzopyrone
- 7-Hydroxy-4-methyl-2H-chromen-2-one
- METHYLUMBELLIFERONE, 4-(RG)
- METHYLUMBELLIFERONE, 4-(RG) PrintBack
- 7-hydroxy-4-methyl-chromen-2-one
- 7-hydroxy-4-methyl-coumarin
- BMU
- CantabbY
- Crodimon
- Eurogale
- Himecol
- LM 94
- β-Methylumbelliferone
- [ "7-Hydroxy-4-methylcoumarin" ]
- Imecromone
- Mendiaxon
- Cholestil
- Cholonerton
- Cantabiline
- Hymecromon
- Cumarote-C
- Omega 127
- Pilot 447
- Resocyanine
- 2H-1-Benzopyran-2-one, 7-hydroxy-4-methyl-
- Hymecromonum
- Himecromona
- 7-Hydroxy-4-methyl-2H-1-benzopyran-2-one
- 7-Hydroxy-4-m
- 7-Hydroxy-4-methyl-2H-1-benzopyran-2-one (ACI)
- Coumarin, 7-hydroxy-4-methyl- (8CI)
- Umbelliferone, 4-methyl- (6CI)
- 4-Methyl-2-oxo-2H-chromen-7-ol
- 7-Hydroxy-4-methyl-2-chromenone
- 7-Hydroxy-4-methyl-2H-chomen-2-one
- 7-Hydroxy-4-methyl-2H-chromen-2-on
- 7-Hydroxy-4-methylbenzopyran-2-one
- 7-Hydroxyl-4-methylcoumarine
- Biliton H
- Cholspasmin
- Coumarin 456
- Cumarote C
- NSC 19026
- NSC 9408
- Odeston
- 4-HYDROXYNAPHTHALEN-1-YLMETHYLAMINE
- HMS1570F04
- 2H-1-Benzopyran, 7-hydroxy-4-methyl-2-oxo-
- NCGC00016345-05
- 79566-13-5
- NCGC00016345-09
- 7-hydroxy-4-methylchromen-2-one
- WLN: T66 BOVJ E1 IQ
- Tox21_110385_1
- Prestwick0_000901
- 7-hydroxy-4-methyl coumarin
- 4-Methyl-7-hydroxyl Coumarin
- BCP06770
- 4-Methyl-7-hydroxy-coumarin
- Q904431
- AC-22306
- Pharmakon1600-01506174
- NCGC00016345-08
- 3T5NG4Q468
- HYMECROMONE [USAN]
- MFCD00006866
- Hymecromone (JP17/USAN/INN)
- 7-Hydroxy-4-methyl-2-oxo-2H-1-benzopyran
- D70647
- 4-Methylumbelliferon [Czech]
- NCGC00169880-02
- 4 Methylumbelliferone
- F0849-0318
- Prestwick3_000901
- D00170
- BSPBio_000742
- HYMECROMONE [EP MONOGRAPH]
- AB00443536_08
- DB07118
- NSC760397
- MEGxp0_001898
- BRD-K46424862-001-02-6
- Umbelliferone, 4-methyl-
- HMS3655L16
- cid_5280567
- NCGC00257522-01
- Prestwick2_000901
- BRD-K46424862-001-04-2
- BRN 0142217
- DTXSID8025670
- HY-N0187
- EINECS 201-986-7
- BPBio1_000818
- NCGC00016345-04
- Hymecromohe,(S)
- AS-13247
- 4MU
- 2H-1-Benzopyren-2-one, 7-hydroxy-4-methyl-
- 2-Hydroxy-4-methyl-7H-chromen-7-one
- Hymechrome
- Prestwick1_000901
- SR-01000637483-3
- FT-0658701
- M-5410
- HYMECROMONE [INN]
- HMS3264E04
- A-Methylumbelliferone
- 90-33-5
- NSC19026
- SY017941
- F1918-0038
- Coumarin derivative, 3b
- .beta.-Methylumbelliferone
- NSC-19026
- AI3-08085
- SR-01000637483-1
- Tox21_300915
- NCGC00016345-01
- HYMECROMONE [JAN]
- AB00443536
- HMS2267L19
- Imecromone [DCIT]
- EN300-16753
- SW197287-3
- NCGC00169880-01
- 7-hydroxy-4-methyl coumarine
- s2256
- ACon1_002401
- ZZ1
- MLS001074671
- FT-0660634
- HYMECROMONE [WHO-DD]
- UNII-3T5NG4Q468
- CHEBI:17224
- DTXCID805670
- M0453
- BDBM50022178
- Maybridge1_002078
- C03081
- CCRIS 5926
- Methylumbelliferone, .beta.
- Z56763041
- NSC-9408
- 1569304-40-0
- SMR000471886
- SR-01000637483
- Tox21_110385
- 7-hydroxy-4-methyl-2-coumarin
- CS-7560
- Hymecromone [USAN:INN:BAN:JAN]
- METHYLUMBELLIFERONE, BETA
- CCG-47894
- CHEMBL12208
- NSC9408
- 4-Methyl-umbelliferone
- 7-Hydroxy-4-methyl-2H-2-chromenone
- AM85958
- HYMECROMONE [MI]
- AKOS000119370
- 4-Methylumbelliferone, >=98%
- MLS004491718
- 7H-1-Benzopyran-7-one, 2-hydroxy-4-methyl-
- SCHEMBL24150
- 7-Hydroxy-4-methyl-2H-chromen-2-one #
- 4-methyl-7-hydroxy-cumarin
- 4-methyl umbelliferone
- NSC-760397
- HMS3714F04
- 7-hydroxy-4-methyl-coumari
- A843515
- Hymecromonum [INN-Latin]
- 5-18-01-00439 (Beilstein Handbook Reference)
- LM-94
- HYMECROMONE [MART.]
- HMS2097F04
- HMS547G10
- 4-Methylumbelliferone (4-MU)
- NS00010646
- SPBio_002941
- CAS-90-33-5
- Cantabiline (TN)
- Himecromona [INN-Spanish]
- Coumarin, 7-hydroxy-4-methyl-
- NCGC00016345-02
- NCGC00016345-03
- NCI60_042099
- FT-0602257
- MLSMR
- STK364326
- GLXC-10598
- ALBB-036660
- BBL000531
- Hymecromone (JP18/USAN/INN)
- DB-029370
- 2H-Chromen-2-one, 7-hydroxy-4-methyl-
- BRD-K46424862-001-15-8
- BRD-K46424862-001-14-1
- +Expand
-
- MFCD00006866
- HSHNITRMYYLLCV-UHFFFAOYSA-N
- 1S/C10H8O3/c1-6-4-10(12)13-9-5-7(11)2-3-8(6)9/h2-5,11H,1H3
- O=C1C=C(C)C2C(=CC(=CC=2)O)O1
- 142217
Computed Properties
- 176.04700
- 1
- 3
- 0
- 176.047
- 13
- 257
- 0
- 0
- 0
- 0
- 0
- 1
- 1.9
- 9
- 0
- 46.5
- 176.17
Experimental Properties
- 1.80700
- 50.44000
- 4854
- 1.5036 (estimate)
- Slightly soluble
- 267.77°C (rough estimate)
- 188.0 to 192.0 deg-C
- 174.5 °C
- Solubility Practically insoluble in water; slightly soluble in ethanol, ether,chloroform; soluble inmethanol
- Powder
- Stable. Combustible. Incompatible with strong oxidizing agents.
- Soluble in ethanol, acetic acid, alkali solution and ammonia, slightly soluble in hot water, ether and chloroform.
- 7.79(at 25℃)
- 221nm, 251nm, 322nm
- Green 1 uorescent (0.0) to weak blue 1 uorescent (2.0);Weak blue 1 uorescent (6.5) blue 1 uorescent (8.0)
- 1.1958 (rough estimate)
4-Methylumbelliferone Price
4-Methylumbelliferone Synthesis
Synthetic Circuit 1
Synthetic Circuit 2
Synthetic Circuit 3
Synthetic Circuit 4
Synthetic Circuit 5
Reaction Conditions
1.1 Reagents: Sulfuric acid Solvents: Water
Reference
- Novel thiocoumarins as inhibitors of TNF-α induced ICAM-1 expression on human umbilical vein endothelial cells (HUVECs) and microsomal lipid peroxidationBioorganic & Medicinal Chemistry, 2005, 13(5), 1605-1613,
Synthetic Circuit 6
Synthetic Circuit 7
Synthetic Circuit 8
Synthetic Circuit 9
Reaction Conditions
1.1 Catalysts: (3-Mercaptopropyl)trimethoxysilane ; 1 h, 120 °C
1.2 Solvents: Ethanol ; 15 min, 120 °C
1.2 Solvents: Ethanol ; 15 min, 120 °C
Reference
- Competent, selective and high yield of 7-hydroxy-4-methyl coumarin over sulfonated mesoporous silica as solid acid catalystsJournal of Porous Materials, 2018, 25(1), 1-13,
Synthetic Circuit 10
Synthetic Circuit 11
Reaction Conditions
1.1 Catalysts: Ethanol, 2-(dimethylamino)-, sulfate (1:1) ; 3 h, 90 °C
Reference
- Cholinium ionic liquids as cheap and reusable catalysts for the synthesis of coumarins via Pechmann reaction under solvent-free conditionsRSC Advances, 2014, 4(44), 22946-22950,
Synthetic Circuit 12
Synthetic Circuit 13
Synthetic Circuit 14
Reaction Conditions
1.1 Catalysts: Methanesulfonic acid , Silica Solvents: Octadecane ; 2 h, 160 °C
Reference
- Silica-supported methanesulfonic acid - An efficient solid Bronsted acid catalyst for the Pechmann reaction in the presence of higher n-alkanesCanadian Journal of Chemistry, 2011, 89(6), 663-670,
Synthetic Circuit 15
Reaction Conditions
1.1 Catalysts: Zirconium dioxide (borated, sulfated, phosphated) ; 6 h, 120 - 150 °C; 150 °C → rt
Reference
- Clean and efficient synthesis of coumarins over modified metal oxides via Pechmann reactionIndian Journal of Chemical Technology, 2008, 15(3), 244-251,
Synthetic Circuit 16
Synthetic Circuit 17
Synthetic Circuit 18
Synthetic Circuit 19
Reaction Conditions
1.1 Catalysts: Piperazinium, 1,4-dimethyl-1,4-bis(4-sulfobutyl)-, perchlorate (1:2) ; 19 min, 110 °C
Reference
- Solvent-free synthesis of 4-substituted coumarins catalyzed by novel Bronsted acidic ionic liquids with perchlorate anion: a convenient and practical complementary method for pechmann condensationReaction Kinetics, 2021, 133(1), 383-403,
4-Methylumbelliferone Raw materials
4-Methylumbelliferone Preparation Products
4-Methylumbelliferone Suppliers
Amadis Chemical Company Limited
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4-Methylumbelliferone Related Literature
-
Máté Kicsák,Attila Mándi,Szabolcs Varga,Mihály Herczeg,Gyula Batta,Attila Bényei,Anikó Borbás,Pál Herczegh Org. Biomol. Chem., 2018,16, 393-401
-
Bingbing Lv,Yingwen Tang,Shiyun Lou,Yanling Xu,Shaomin Zhou J. Mater. Chem. C, 2016,4, 5416-5423
-
Subhasis Das,Manideepa Sengupta,Arijit Bag,Mumtaj Shah,Ankur Bordoloi Nanoscale, 2018,10, 6409-6425
-
Prince Aleta,Abdelrahman Refaie,Mohsen Afshari,Ahmad Hassan Energy Environ. Sci., 2023,16, 4944-4967
-
Ziqiang Wang,Xiang Ren,Xifeng Shi,Abdullah M. Asiri,Liang Wang,Xiaonian Li,Xuping Sun,Qiuju Zhang,Hongjing Wang J. Mater. Chem. A, 2018,6, 3864-3868
-
Yonggang Dong,Mei Liu,Hui Zhang,Bin Dong Nanoscale, 2016,8, 8378-8383
-
Henan Li,Yawen Mu,Shanshan Qian,Jusheng Lu,Yakun Wan,Guodong Fu,Songqin Liu Analyst, 2015,140, 567-573
90-33-5 (4-Methylumbelliferone) Related Products
- 87-05-8(7-Ethoxy-4-methylcoumarin)
- 607-71-6(4-Methyl-2H-chromen-2-one)
- 2373-31-1(6-Hydroxy-4-methylcoumarin)
- 484-12-8(Osthole)
- 529-84-0(4-Methyl-6,7-dihydroxycoumarin)
- 2107-76-8(5,7-Dihydroxy-4-methylcoumarin)
- 2555-28-4(7-Methoxy-4-methylcoumarin)
- 2747-05-9(4-Methyl-2-oxo-2H-chromen-7-yl acetate)
- 2107-77-9(7,8-Dihydroxy-4-methylcoumarin)
- 2555-30-8(7-Hydroxy-4-phenylcoumarin)
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